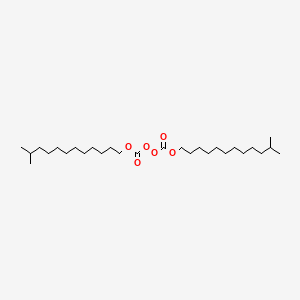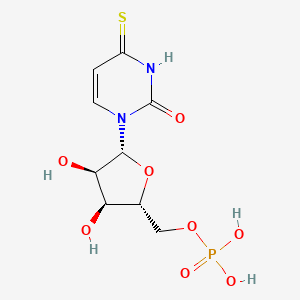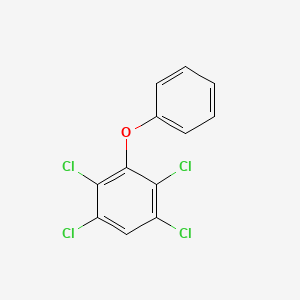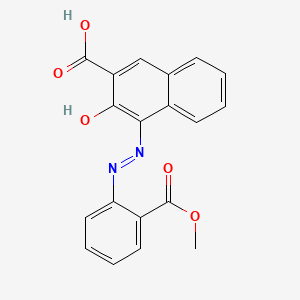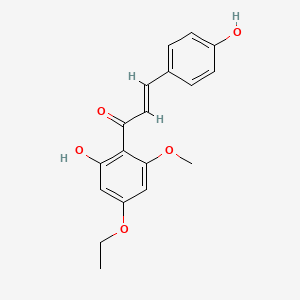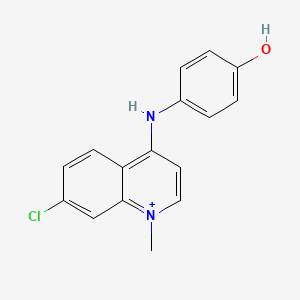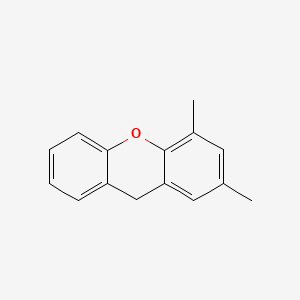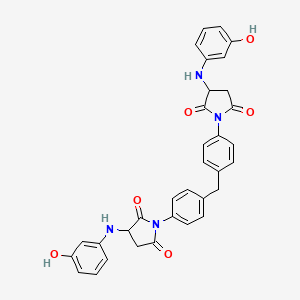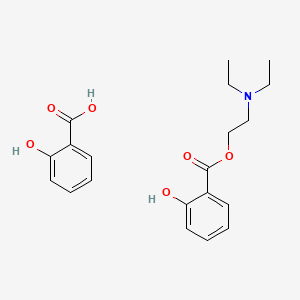
N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is a complex organic compound with the molecular formula C18H36N4. It is known for its unique structure, which includes a tricyclic framework with multiple amine groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine typically involves the reaction of octahydro-4,7-methano-1H-indene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares the tricyclic framework but lacks the amine groups.
Hexahydro-4,7-methanoindan: Similar structure but different functional groups.
Tricyclo[5.2.1.0(2,6)]decane: Similar tricyclic structure with different substituents.
Uniqueness
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is unique due to its multiple amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76364-73-3 |
|---|---|
Molecular Formula |
C18H36N4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N'-[[3-[(3-aminopropylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H36N4/c19-5-1-7-21-11-15-10-16-13-3-4-14(9-13)18(16)17(15)12-22-8-2-6-20/h13-18,21-22H,1-12,19-20H2 |
InChI Key |
CNGMXDQCLASLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)CNCCCN)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



